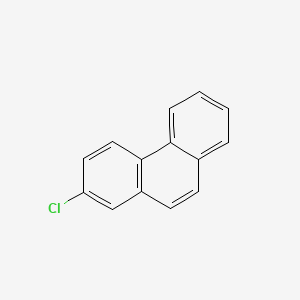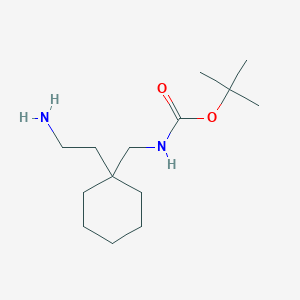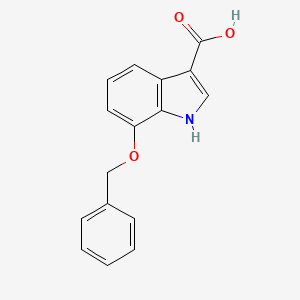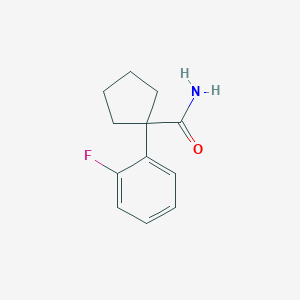
2-Chlorophenanthrene
Overview
Description
Synthesis Analysis
The synthesis of chlorinated organic compounds, including those related to 2-chlorophenanthrene, has been explored in various studies. For instance, chlorinated 2-phenoxyphenols were synthesized and their structures determined by NMR and GC-MS, which are techniques that could also be applied to the synthesis and analysis of 2-chlorophenanthrene . Additionally, the synthesis of 2-chloro-5-methylthiophene through the reaction with sulfuryl chloride provides an example of a halogenation reaction that could be relevant for synthesizing chlorinated phenanthrenes .
Molecular Structure Analysis
The molecular structures of chlorinated compounds have been extensively studied. For example, the molecular structures of two isomeric 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones were determined using single-crystal XRD, which is a technique that could similarly be used to analyze the structure of 2-chlorophenanthrene . The crystal and molecular structures of overcrowded halogenated compounds, such as decachlorophenanthrene, have also been determined, indicating the potential for significant distortion from planarity in chlorinated phenanthrenes .
Chemical Reactions Analysis
The reactivity of chlorinated phenols, including 2-chlorophenol, has been studied in various contexts. For example, the high-temperature oxidation of 2-chlorophenol leads to the formation of a range of products, including chlorinated dibenzofurans and dioxins . This suggests that 2-chlorophenanthrene could also undergo similar oxidative degradation reactions. The surface-mediated reactions of 2-chlorophenol with model fly ash surfaces have been investigated, revealing the formation of phenolate and carboxylate partial oxidation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated organic compounds are influenced by their molecular structure and the presence of chlorine atoms. The study of chlorocarbonyl and trichlorocarbonyl complexes with bidentate ligands provides insights into the properties of chlorinated aromatic compounds, which could be extrapolated to understand the properties of 2-chlorophenanthrene . The gas chromatographic separation of chlorinated 2-phenoxyphenols and the investigation of their mass spectrometric properties also contribute to the understanding of the physical and chemical behavior of chlorinated phenols .
Scientific Research Applications
1. Photocatalytic Degradation Studies
2-Chlorophenanthrene has been studied for its photocatalytic degradation. For instance, the degradation of 2-chlorophenol (2-CP), a related compound, using titanium dioxide suspensions doped with copper ions shows the potential of these materials in the breakdown of chlorinated organic pollutants under natural light conditions (Lin et al., 2018). This research underscores the relevance of 2-chlorophenanthrene and its derivatives in environmental remediation studies.
2. Analytical Detection Methods
The development of sensitive and selective methods for the detection of 2-chlorophenol, a compound structurally similar to 2-chlorophenanthrene, has been a significant area of research. For instance, a spectrophotometric method based on solid phase extraction with mixed hemimicelle magnetic nanoparticles offers a novel approach for the detection of such compounds in environmental samples (Mukdasai et al., 2016).
3. Solar Energy Utilization
The utilization of solar energy in the degradation of chlorophenols, including 2-chlorophenol, demonstrates the potential of harnessing renewable energy sources for environmental cleanup. Studies on the photosensitized oxidation of 2-chlorophenol using solar light suggest the feasibility of using solar radiation for wastewater treatment (Gryglik et al., 2004).
4. Chemical Reaction Studies
The acetylation of phenanthrene and derivatives like 9-chlorophenanthrene provides insights into the chemical behavior of related compounds such as 2-chlorophenanthrene. These studies are crucial in understanding the chemical properties and potential applications of these compounds (Fernández et al., 1989).
5. Electrochemical Analysis
Research on the electrochemical determination of chlorophenols, including 2-chlorophenol, using modified electrodes has significant implications for environmental monitoring and analysis. These studies contribute to the development of efficient and sensitive methods for detecting chlorophenols in various matrices (Sun & Zhang, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Chlorophenanthrene are the cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19 . These enzymes play a crucial role in the metabolism of various substances within the body.
Mode of Action
2-Chlorophenanthrene interacts with its targets, the CYP1A2 and CYP2C19 enzymes, by acting as an inhibitor . This means that it can reduce the activity of these enzymes, potentially affecting the metabolism of other substances that are substrates for these enzymes.
Pharmacokinetics
The pharmacokinetic properties of 2-Chlorophenanthrene include low gastrointestinal absorption and poor water solubility . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it has some degree of lipid solubility . These factors can influence the bioavailability of 2-Chlorophenanthrene.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chlorophenanthrene. For instance, its poor water solubility could limit its distribution in aqueous environments . Additionally, factors such as pH and temperature could potentially affect its stability and activity. More research is needed to understand how these and other environmental factors influence the action of 2-Chlorophenanthrene.
properties
IUPAC Name |
2-chlorophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNAELFLZXCHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179175 | |
| Record name | 2-Chlorophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24423-11-8 | |
| Record name | 2-Chlorophenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024423118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the dipole moment measurements for the synthesized halophenanthrenes, including 2-Chlorophenanthrene?
A1: The research article focuses on synthesizing various halophenanthrenes, including 2-Chlorophenanthrene, from their corresponding phenanthrols. [] While the article doesn't delve into specific applications of these compounds, measuring their dipole moments provides valuable insight into their molecular geometry and electronic distribution. [] This information is crucial for understanding the physical and chemical properties of these compounds, which can influence their potential interactions and reactivity in various chemical and biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1345030.png)






![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)
